1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core structure
Preparation Methods
The synthesis of 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process often starts with the preparation of the pyrazole core, followed by the introduction of the chlorofluorophenoxy and indenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts and halogenated precursors. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Halogenated groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core structure is known to interact with various biological pathways, potentially inhibiting or activating specific proteins. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-N~3~-(2,3-DIHYDRO-1H-INDEN-5-YL)-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of chlorofluorophenoxy and indenyl groups, which may confer distinct properties and applications compared to other pyrazole derivatives.
Properties
IUPAC Name |
1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,3-dihydro-1H-inden-5-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2/c21-17-11-16(6-7-18(17)22)27-12-25-9-8-19(24-25)20(26)23-15-5-4-13-2-1-3-14(13)10-15/h4-11H,1-3,12H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEHGPITSSFODR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NN(C=C3)COC4=CC(=C(C=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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